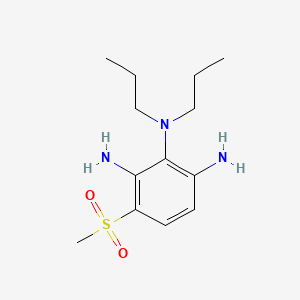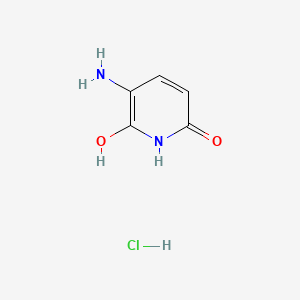
3-Amino-6-hydroxy-2-pyridone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-hydroxy-2-pyridone hydrochloride is a heterocyclic compound that has garnered significant interest due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of 2-pyridone, a key heterocycle known for its extensive utility in different domains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-hydroxy-2-pyridone hydrochloride typically involves the reaction of 6-chloro-3-nitropyridin-2-amine with sodium hydroxide in methanol and water under mild conditions . This method is advantageous due to its simplicity and the use of readily available reagents.
Industrial Production Methods
Industrial production of 2-pyridone derivatives, including this compound, often employs catalytic processes. For instance, palladium-catalyzed reactions under microwave irradiation have been reported to yield high amounts of 2-pyridones . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-hydroxy-2-pyridone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the pyridone ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyridones, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-Amino-6-hydroxy-2-pyridone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Amino-6-hydroxy-2-pyridone hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a bifunctional Brønsted acid/base catalyst, facilitating the formation of amide bonds through hydrogen bonding between the catalyst and substrates . This dual activation mechanism is crucial for its catalytic efficiency in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-pyridone hydrochloride: Used as a reagent to synthesize uridine phosphorylase inhibitors.
3-Amino-2,6-piperidinedione hydrochloride: Another heterocyclic compound with similar structural features.
Uniqueness
3-Amino-6-hydroxy-2-pyridone hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bifunctional catalyst and its wide range of applications make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
27969-85-3 |
|---|---|
Formule moléculaire |
C5H7ClN2O2 |
Poids moléculaire |
162.57 g/mol |
Nom IUPAC |
5-amino-6-hydroxy-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h1-2H,6H2,(H2,7,8,9);1H |
Clé InChI |
GBJIGTQQRZBAML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


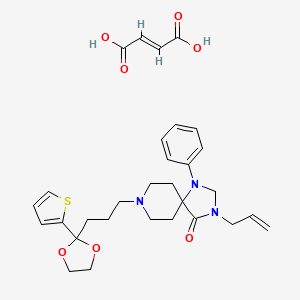
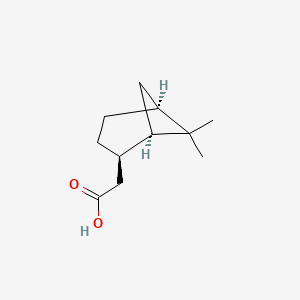

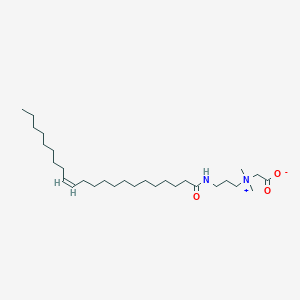
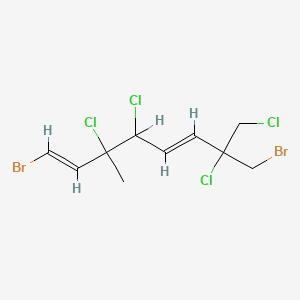
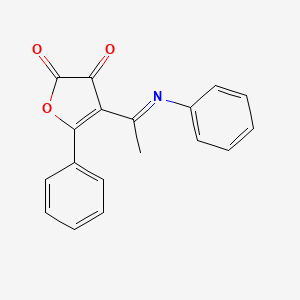
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)

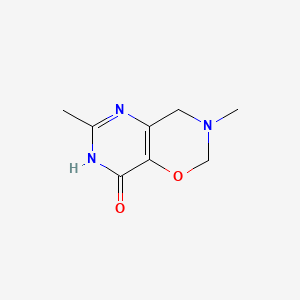

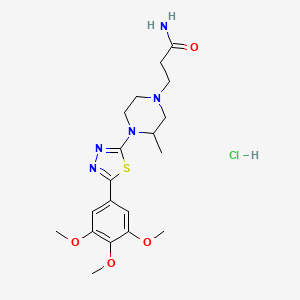
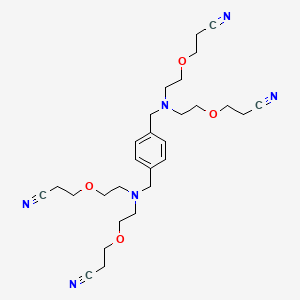
![2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one](/img/structure/B12696551.png)
